5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole
Description
Historical Development of Substituted Benzimidazoles
The benzimidazole nucleus first gained prominence through its identification in vitamin B12 coenzymes, where it functions as a coordination ligand for cobalt. Early synthetic efforts focused on condensation reactions between o-phenylenediamine and carboxylic acid derivatives, as demonstrated by the Phillips-Ladenburg synthesis using formic acid or trimethyl orthoformate. The discovery that 2-substituted derivatives could be systematically generated through aldehyde condensations (followed by oxidation) opened pathways for targeted molecular modifications.
A pivotal advancement occurred with the recognition that halogenation at specific positions dramatically alters biological activity. For instance, the introduction of chlorine atoms at positions 5 and 6—as seen in 5,6-dichloro derivatives—was found to enhance metabolic stability while maintaining planar aromaticity crucial for π-π stacking interactions. The historical progression from simple benzimidazoles to multisubstituted variants reflects an evolving understanding of structure-activity relationships in medicinal chemistry.
Structural Classification of Pyridinyl-Benzimidazole Compounds
Pyridinyl-benzimidazoles constitute a distinct subclass characterized by the fusion of aromatic systems with complementary electronic properties. The subject compound exemplifies this classification through its:
| Structural Feature | Position | Electronic Contribution |
|---|---|---|
| Dichloro substitution | C5, C6 | Enhanced electrophilicity |
| 6-Chloro-3-pyridinyl group | C2 | Conjugated π-system extension |
| 2-Methylbenzyl substituent | N1 | Steric bulk modulation |
This tripartite architecture creates a multifunctional platform where the pyridinyl group introduces hydrogen bonding capabilities through its nitrogen lone pairs, while the methylbenzyl moiety provides lipophilic character beneficial for membrane penetration. X-ray crystallographic studies of analogous compounds reveal dihedral angles of 12-18° between the benzimidazole core and pyridinyl rings, suggesting partial conjugation that stabilizes the molecular geometry.
Significance of 5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole in Modern Research
The strategic placement of chlorine atoms in this derivative serves dual purposes:
- Electronic modulation : The electron-withdrawing effect of chlorine increases the compound's oxidative stability, particularly at physiological pH.
- Stereoelectronic complementarity : Chlorine's van der Waals radius (1.80 Å) creates optimal cavity sizes for receptor binding without inducing excessive steric hindrance.
Recent molecular docking simulations indicate that the 6-chloro-3-pyridinyl group participates in charge-transfer interactions with kinase ATP-binding pockets, while the methylbenzyl substituent occupies hydrophobic subpockets. This dual binding mode has generated interest in the compound's potential as a tyrosine kinase inhibitor prototype, though clinical applications remain speculative pending further studies.
Theoretical Framework for Benzimidazole Structure-Function Analysis
The pharmacological profile of benzimidazoles derives from three principal factors:
- Aromaticity index : Calculated at 0.87 for the parent benzimidazole, indicating substantial resonance stabilization that persists even in substituted derivatives.
- Tautomeric equilibrium : The 1H-3H tautomerism inherent to benzimidazoles allows adaptive hydrogen bonding in biological systems, with substituents influencing the keto-enol equilibrium constant (K~T~).
- Frontier molecular orbitals : Density functional theory (DFT) calculations show that chlorine substitution lowers the LUMO energy (-1.34 eV) compared to unsubstituted analogs (-0.89 eV), enhancing electrophilic reactivity at nucleophilic sites.
For the specific compound, molecular dynamics simulations predict a solvation free energy of -15.2 kcal/mol, suggesting favorable aqueous solubility despite its hydrophobic substituents. This paradoxical behavior arises from the pyridinyl group's capacity to form water-mediated hydrogen bonds while maintaining membrane permeability through the methylbenzyl moiety—a critical balance for drug bioavailability.
Properties
IUPAC Name |
5,6-dichloro-2-(6-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3/c1-12-4-2-3-5-14(12)11-26-18-9-16(22)15(21)8-17(18)25-20(26)13-6-7-19(23)24-10-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTXUKOHZVNHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H8Cl3N3
- Molecular Weight : 312.58 g/mol
- CAS Number : 337920-75-9
This compound belongs to the benzimidazole class, which is known for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
1. Anticancer Activity
Research indicates that benzimidazole derivatives exhibit notable anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action :
2. Antimicrobial Activity
Benzimidazole derivatives have demonstrated antimicrobial effects against various pathogens. The specific activity of this compound against bacteria and fungi remains an area of ongoing research.
3. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been noted, particularly in the context of inhibiting pro-inflammatory cytokines. This could be linked to its structural properties that allow interaction with inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis; G2/M arrest | |
| Antimicrobial | Effective against various pathogens | Ongoing research |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study: Anticancer Mechanism
In a study focusing on the anticancer effects of benzimidazole derivatives, researchers found that compounds similar to this compound effectively sensitized melanoma cells to radiation therapy. The mechanism involved the formation of ROS and subsequent activation of apoptotic pathways .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- DNA Interaction : Potential binding to DNA can affect gene expression and lead to cell cycle disruption.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways associated with growth and proliferation.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing a benzimidazole scaffold exhibit notable anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
- Case Study : In vitro assays demonstrated that related compounds showed IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HCT-15 and HeLa cells. The structure-activity relationship (SAR) indicated that modifications at the C2 position significantly influenced potency against these cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antibacterial and antiviral activities. Studies have shown that imidazole derivatives can disrupt bacterial cell membranes and inhibit viral replication.
- Data Table: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antibacterial | 0.5 | E. coli |
| Compound B | Antiviral | 1.0 | HIV |
| Compound C | Antifungal | 0.8 | C. albicans |
Enzyme Inhibition
The compound has also been studied for its role in inhibiting specific enzymes related to cancer progression and inflammation.
- Case Study : Research indicated that certain derivatives inhibited the activity of vascular endothelial growth factor receptor (VEGFR), which plays a pivotal role in tumor angiogenesis. For example, one derivative exhibited an IC50 value of 51.4 nM against VEGFR-2 .
Synthetic Applications
The synthesis of 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole involves multiple steps that can be optimized for higher yields and purity.
- Synthesis Overview :
- Starting materials include various chlorinated pyridine derivatives.
- Reaction conditions typically require specific solvents and temperatures to facilitate the formation of the benzimidazole core.
Potential in Drug Development
Given its diverse biological activities, this compound is a candidate for further drug development initiatives targeting cancer and infectious diseases. The ongoing research aims to optimize its pharmacokinetic properties to enhance bioavailability and reduce toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural differences among analogs lie in substituent positions and functional groups:
Table 1: Substituent Comparison of Selected Benzimidazole Derivatives
Physicochemical Properties
- Solubility and Lipophilicity: The 2-methylbenzyl group in the target compound likely enhances lipophilicity compared to the allyl or 3-chlorobenzyl analogs . Maribavir’s ribofuranosyl group improves water solubility, facilitating antiviral uptake .
- Thermal Stability : Analogs like 1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (mp: data unavailable) and maribavir (mp: ~150–160°C) exhibit varying stabilities due to substituent effects .
Q & A
Q. Q1: What experimental strategies are recommended for optimizing the synthesis of 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole?
Methodological Answer: Synthesis optimization should focus on reaction conditions (solvent, catalyst, temperature) and precursor selection. For example:
- Precursor Activation : Use 6-chloro-3-chloromethylpyridine derivatives as intermediates, as demonstrated in benzimidazole synthesis via nucleophilic substitution and cyclization reactions .
- Catalyst Screening : Test bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance coupling efficiency between pyridinyl and benzimidazole moieties .
- Yield Monitoring : Employ HPLC (≥96% purity thresholds) to track byproduct formation and adjust stoichiometry .
Q. Q2: How can researchers validate the structural integrity of this compound during characterization?
Methodological Answer: Use a multi-technique approach:
- Spectroscopic Confirmation : Combine ¹H/¹³C NMR to verify substituent positions (e.g., methylbenzyl group at N1) and IR to confirm C-Cl stretches .
- Mass Spectrometry : ESI-MS can detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the dichloro and pyridinyl groups .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/Cl percentages to rule out impurities .
Advanced Research Questions
Q. Q3: How can computational methods resolve contradictions in proposed reaction mechanisms for derivatives of this compound?
Methodological Answer: Contradictions in reaction pathways (e.g., competing cyclization vs. substitution) can be addressed via:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and compare activation energies for alternative pathways .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR can map intermediates and identify dominant pathways under varying conditions .
- Experimental Validation : Cross-reference computational predictions with kinetic data (e.g., rate constants for intermediate formation) .
Q. Q4: What methodologies are suitable for analyzing the compound’s stability under thermal or photolytic stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures (e.g., 25–500°C) to assess decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Monitor phase transitions or exothermic events linked to degradation .
- Accelerated Stability Testing : Expose the compound to UV/visible light (ICH Q1B guidelines) and track structural changes via HPLC-MS .
Q. Q5: How can researchers design experiments to study biological interactions without commercial assay interference?
Methodological Answer:
- Fluorescence Quenching Assays : Measure binding affinity to biomolecules (e.g., proteins) using intrinsic fluorescence of the benzimidazole core .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes, prioritizing hydrophobic and halogen-bonding interactions .
- Inhibition Profiling : Use enzyme-specific substrates (e.g., ATP analogs for kinase studies) to avoid cross-reactivity with commercial kits .
Data Contradiction Analysis
Q. Q6: How should researchers address discrepancies in reported biological activity data for structurally similar benzimidazoles?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Structural Clustering : Group analogs by substituent patterns (e.g., chloro vs. methyl groups) to isolate electronic or steric effects on activity .
- Dose-Response Validation : Replicate assays under standardized conditions (pH, temperature) to minimize protocol-driven variability .
Q. Q7: What experimental controls are critical when comparing catalytic efficiency in benzimidazole-functionalized materials?
Methodological Answer:
- Baseline Activity Measurement : Include unfunctionalized supports (e.g., silica vs. benzimidazole-coated silica) to isolate catalytic contributions .
- Leaching Tests : Monitor metal ion release (e.g., via ICP-MS) to ensure observed activity stems from the heterogenized catalyst .
- Turnover Frequency (TOF) Normalization : Account for surface area or active site density using BET or XPS data .
Methodological Resources
- Synthetic Protocols : Refer to K₂CO₃-mediated coupling reactions and computational reaction design frameworks .
- Characterization Standards : Follow CRDC guidelines for chemical engineering research (RDF2050112) .
- Safety Compliance : Adhere to lab safety protocols for halogenated compounds (e.g., fume hood use, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
